5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
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Overview
Description
5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a complex organic compound characterized by the presence of a tetrazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the sulfonyl and trifluoromethyl groups. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazoic acid and appropriate precursors.
Introduction of the Sulfonyl Group: This step may involve sulfonylation reactions using sulfonyl chlorides and suitable bases.
Attachment of the Methoxyphenyl and Trifluoromethylphenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulfonyl group may yield a sulfide derivative.
Scientific Research Applications
5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
- 5-[(4-chlorophenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
Uniqueness
The presence of the methoxy group in 5-{[(4-methoxyphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents .
Properties
Molecular Formula |
C16H13F3N4O3S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)sulfonylmethyl]-1-[3-(trifluoromethyl)phenyl]tetrazole |
InChI |
InChI=1S/C16H13F3N4O3S/c1-26-13-5-7-14(8-6-13)27(24,25)10-15-20-21-22-23(15)12-4-2-3-11(9-12)16(17,18)19/h2-9H,10H2,1H3 |
InChI Key |
AHIZXPYAPIGCFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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